molecular formula C35H56N6O6 B1671266 Enalkiren CAS No. 113082-98-7

Enalkiren

カタログ番号 B1671266
CAS番号: 113082-98-7
分子量: 656.9 g/mol
InChIキー: VNJVNBLJTVHNBM-WRPDIKACSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Enalkiren is a compound that belongs to the class of organic compounds known as hybrid peptides . These are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond .


Molecular Structure Analysis

Enalkiren has a molecular formula of C35H56N6O6 . Its average mass is 656.856 Da and its monoisotopic mass is 656.426147 Da . It has 5 defined stereocentres .


Physical And Chemical Properties Analysis

Enalkiren has a density of 1.2±0.1 g/cm3 . Its boiling point is 986.3±65.0 °C at 760 mmHg . The vapour pressure is 0.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 150.6±3.0 kJ/mol . The flash point is 550.3±34.3 °C . The index of refraction is 1.560 . The molar refractivity is 181.1±0.3 cm3 . It has 12 H bond acceptors, 8 H bond donors, and 18 freely rotating bonds .

科学的研究の応用

Intraocular Pressure Lowering Effects

Enalkiren, known as ABBOTT-64662, has been found to lower intraocular pressure (IOP) in unanesthetized rabbits and anesthetized monkeys when applied topically to the cornea. This suggests a potential role for the renin angiotensin system in the modulation of IOP (Giardina et al., 1990).

Formulation Development for Ophthalmic Solutions

In ophthalmic formulation development, a factorial design study involving Enalkiren was conducted to understand the influence of pH, EDTA, and PVP K90 on its efficacy. This approach showed significant effects of these factors on Enalkiren's performance in rabbit eyes (Patel et al., 1990).

Clinical Pharmacology in Hypertension

Enalkiren, as a dipeptide renin inhibitor, has shown effectiveness in dose-related suppression of plasma renin activity and angiotensin II, leading to significant decreases in blood pressure in hypertensive patients. Its prolonged pharmacologic activity without evidence of tachyphylaxis during treatment is notable (Glassman et al., 1990).

Blood Pressure Response in Hypertension

Studies have demonstrated the prolonged effect of Enalkiren on blood pressure in patients with essential hypertension, suggesting its potential as a therapeutic agent in hypertension management (Boger et al., 1990).

Renin Inhibition in Hypertension

Enalkiren's impact on hypertension was assessed in patients with essential hypertension, where it effectively decreased blood pressure and inhibited the renin system. This suggests that the renin system contributes significantly to maintaining elevated blood pressure in such patients (Anderson et al., 1990).

Pharmacokinetic and Pharmacodynamic Properties

A dose-ranging study in patients with congestive heart failure explored the relationship between enalkiren's pharmacokinetic and pharmacodynamic properties, indicating variations in sensitivity toward its effects among patients (Gupta et al., 1993).

Renin Dependency of Hypertension

Research assessing the renin dependency of hypertension using Enalkiren indicated that blood pressure dependency on the renin-angiotensin system could be evaluated even under basal conditions in hypertensive patients (Weber et al., 1990).

Comparative Study of Renin Inhibitors

A study comparing different potent renin inhibitors, including Enalkiren,in primates highlighted differences in their effectiveness in reducing arterial pressure. This study provided insights into the varying effects of renin inhibitors like Enalkiren, suggesting potential differences in their ability to inhibit renin in extraplasmatic compartments (Clozel & Fischli, 1993).

Hemodynamic Effects in Chronic Congestive Heart Failure

Enalkiren was studied for its hemodynamic effects in patients with chronic congestive heart failure. The study indicated that renin inhibition with Enalkiren could be beneficial, leading to improvements in cardiac index, stroke volume index, and reductions in left ventricular filling pressure (Neuberg et al., 1991).

Pharmacokinetic-Pharmacodynamic Modeling

A study modeled the pharmacokinetic and pharmacodynamic properties of Enalkiren, relating its effects on angiotensin I and renal plasma flow to plasma drug levels. This provided valuable information about the drug's interaction with different physiological systems and its efficiency (Gupta et al., 1992).

Role of Angiotensin II in Human Renal Vascular Responses

Research comparing renal vascular responses to angiotensin converting enzyme inhibition and renin inhibition with Enalkiren highlighted the influence of angiotensin II. This study offered insights into the acute renal response to renin inhibitors and their potential therapeutic applications (Fisher et al., 1994).

Renal Vascular Responses to Renin Inhibition

A study on renal vascular responses to renin inhibition using Enalkiren in humans demonstrated its significant renal vasodilator action, suggesting clinical implications for the prevention of renal injury in at-risk patients (Fisher & Hollenberg, 1995).

Overview of Renin Inhibitors in Hypertension Treatment

A comprehensive review discussed the development and pharmacological aspects of renin inhibitors, including Enalkiren, in hypertension treatment. This provided a broader context for understanding the role of renin inhibitors in managing cardiovascular and renal disorders (Hudyono, 2011).

特性

IUPAC Name

3-amino-N-[(2S)-1-[[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56N6O6/c1-22(2)15-30(42)32(44)27(16-23-9-7-6-8-10-23)40-34(46)29(18-25-20-37-21-38-25)41-33(45)28(39-31(43)19-35(3,4)36)17-24-11-13-26(47-5)14-12-24/h11-14,20-23,27-30,32,42,44H,6-10,15-19,36H2,1-5H3,(H,37,38)(H,39,43)(H,40,46)(H,41,45)/t27-,28-,29-,30-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXVERRYBYGQJZ-WRPDIKACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)OC)NC(=O)CC(C)(C)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=C(C=C3)OC)NC(=O)CC(C)(C)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10150282
Record name Enalkiren
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

656.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enalkiren

CAS RN

113082-98-7
Record name Enalkiren
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113082-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enalkiren [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113082987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enalkiren
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03395
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enalkiren
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENALKIREN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U7YZ42Z47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enalkiren
Reactant of Route 2
Enalkiren
Reactant of Route 3
Reactant of Route 3
Enalkiren
Reactant of Route 4
Reactant of Route 4
Enalkiren
Reactant of Route 5
Enalkiren
Reactant of Route 6
Reactant of Route 6
Enalkiren

Citations

For This Compound
521
Citations
P Cordero, ND Fisher, TJ Moore, R Gleason… - …, 1991 - Am Heart Assoc
Interpretation of renin-angiotensin blockade with angiotensin converting enzyme inhibitors is potentially confounded by their multiple effects. We used a selective renin inhibitor (…
Number of citations: 46 www.ahajournals.org
A Delabays, J Nussberger, M Porchet, B Waeber… - …, 1989 - Am Heart Assoc
… intravenous infusions of vehicle and enalkiren at 0.01, 0.03, … No cross-reaction of enalkiren was observed with any antibody … Plasma levels of enalkiren were determined by reversed-…
Number of citations: 66 www.ahajournals.org
HD Kleinert, JR Luly, BA Bopp, KM Verburg… - Cardiovasc Drug …, 1990 - academia.edu
… had no appreciable impact on MABP, enalkiren was shown to induce sustained hypotension in this study. One day after cessation of enalkiren infusion, MABP increased to 87 f 3 mm …
Number of citations: 19 www.academia.edu
RS Boger, HN Glassman, JH Cavanaugh… - …, 1990 - Am Heart Assoc
… renin inhibition by repeated administration of enalkiren (A-64662), … Three different dosage regimens of enalkiren were studied: 1… in all groups receiving enalkiren. Prolonged duration of …
Number of citations: 40 www.ahajournals.org
JM Neutel, RR Luther, RS Boger, MA Weber - American Heart Journal, 1991 - Elsevier
… Furthermore, the blood pressure-lowering effects of enalkiren were amplified in patients whose … inhibitor enalkiren and the angiotensin-converting enzyme inhibitor enalaprilat. Enalkiren …
Number of citations: 49 www.sciencedirect.com
GW Neuberg, ML Kukin, J Penn, N Medina… - The American journal of …, 1991 - Elsevier
… Inhibition In 9 patients with chronic CHF by using enalkiren, a primate-selective, dipeptide renin … The acute intravenous administration of enalkiren (1.0 mg/kg) produced increases in …
Number of citations: 41 www.sciencedirect.com
HN Glassman, HD Kleinert, RS Boger… - Journal of …, 1990 - europepmc.org
Enalkiren (A-64662), a potent, dipeptide renin inhibitor, mimics the transition state of the human renin substrate, angiotensinogen. Enalkiren has been shown to produce dose-related …
Number of citations: 29 europepmc.org
B Jackson, G Liu, RB Perich, D Paxton… - Clinical and …, 1994 - Wiley Online Library
… were measured in response to the renin inhibitor enalkiren. Enalkiren was infused at 0.01 up to 0.1 mg/ kg per h for up to 4 h. 2. Enalkiren infusion was associated with a progressive fall …
Number of citations: 2 onlinelibrary.wiley.com
JP Patel, K Marsh, L Carr, G Nequist - International journal of pharmaceutics, 1990 - Elsevier
… of Enalkiren for ophthalmic use was investigated in rabbit. Results indicated that pH had a significant effect on the aqueous humor levels of Enalkiren … humor levels of Enalkiren could be …
Number of citations: 8 www.sciencedirect.com
JP Clozel, W Fischli - Hypertension, 1993 - Am Heart Assoc
… top of either CGP 38560A or enalkiren in the same animals. … than CGP 38560A or enalkiren in reducing arterial pressure in … contrast to CGP 38560A and enalkiren is able to inhibit renin …
Number of citations: 34 www.ahajournals.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。